molecular formula C11H14N4O3S B12731627 2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-54-3

2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Cat. No.: B12731627
CAS No.: 93501-54-3
M. Wt: 282.32 g/mol
InChI Key: ZFHGWMVZCGBWEZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique thiazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolo-pyrimidine core can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. This compound may also interfere with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its morpholinyl group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other thiazolo-pyrimidine derivatives and contributes to its diverse biological activities.

Properties

CAS No.

93501-54-3

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

N-morpholin-4-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H14N4O3S/c16-9(13-14-1-4-18-5-2-14)8-7-12-11-15(10(8)17)3-6-19-11/h7H,1-6H2,(H,13,16)

InChI Key

ZFHGWMVZCGBWEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CN=C3N(C2=O)CCS3

Origin of Product

United States

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